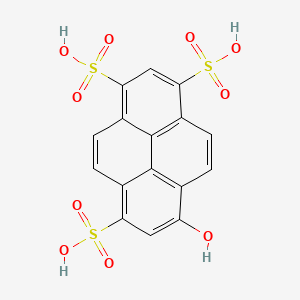

8-Hydroxypyrene-1,3,6-trisulfonic acid

Overview

Description

Fluorescent membrane-impermeant pH indicator.

Scientific Research Applications

Electrochemical and Optical Behavior

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) has significant potential in the development of spectroelectrochemical sensors. Its electrochemical and optical properties have been elucidated using optically transparent electrodes. Research shows that HPTS is a suitable model compound for these sensors, particularly under varying pH conditions, influencing its optical response at specific wavelengths (Andrews, Seliskar, & Heineman, 2010).

Fluorescent Sensing of Amino Acids

HPTS has been utilized as a colorimetric and fluorescent probe for detecting amino acids like arginine and lysine in aqueous solutions. This application is notable for its low limit of detection and reversibility with the addition of certain compounds (Bhosale et al., 2017).

Waterborne Polyurethane Coatings

In the field of materials science, HPTS has been integrated into waterborne polyurethane to create highly fluorescent coatings with pH sensing capabilities. This integration allows the coatings to exhibit green fluorescence and respond to environmental pH changes, making them suitable for smart coatings and textiles (Kumar et al., 2018).

Intracellular pH Indicator

HPTS has been used as an intracellular pH indicator in biological studies. For instance, it has been employed to investigate pH maintenance and the effects of certain acids on yeast cells. This application underlines its utility in biological and microbiological research (Aguedo, Waché, & Belin, 2001).

Photostability in Fluorescence Spectroscopy

HPTS serves as a model compound in the study of excited-state proton transfer, important for fluorescence spectroscopy. Its photoacidity and photostability make it valuable in applications requiring sensitive fluorescence detection (Finkler et al., 2014).

Liposomal Membrane Transport Assay

In the realm of supramolecular chemistry, HPTS is used in liposomal membrane transport assays. This technique is crucial for analyzing the activity of molecules facilitating transport across phospholipid membranes (Gilchrist et al., 2021).

Ionic Gate in Nanotechnology

HPTS has been functionalized into nanochannels to create a multi-stimuli-response ionic gate. This innovation is significant for applications in electronics, actuators, and biosensors, demonstrating its versatility in nanotechnology (Xiao et al., 2014).

Luminescence Energy Transfer

In the field of nanotechnology, HPTS has been employed to develop a ratiometric pH indicator using upconversion nanoparticles. This application illustrates its utility in enhancing luminescence resonance energy transfer, relevant in various scientific and technological domains (Nguyen, 2022).

Carbon Dioxide Sensing

HPTS is integral in creating plastic thin-film sensors for detecting carbon dioxide. Its unique fluorescence properties in response to CO2 levels make it an effective tool for environmental monitoring (Mills & Chang, 1993).

Mechanism of Action

8-Hydroxypyrene-1,3,6-trisulfonic acid

, also known as Pyranine free acid , is a multifunctional dye with a variety of applications in biological experiments . Here is an overview of its mechanism of action:

Target of Action

The primary targets of this compound are cellular structures and biomolecules. It is used to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

This compound is a fluorescent pH indicator, with fluorescent emission changes in the physiological pH range . It is highly water-soluble and membrane-impermeant, with a pKa of 7.3 in aqueous buffers . It is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides .

Biochemical Pathways

The compound is used in the liposomal membrane transport assay, which uses this compound to monitor the internal pH of the vesicles . This assay is a widely used technique for analyzing the activity of anionophore-facilitated transport across a phospholipid membrane .

Pharmacokinetics

It is known to be highly water-soluble , which could influence its absorption and distribution in biological systems.

Result of Action

The compound is used as a colorimetric and green turn-on fluorescent probe for the recognition of arginine and lysine in aqueous solution . It can also be used to prepare extruded fluorescent plastic indicator films for the detection of gaseous and dissolved CO2 .

Action Environment

The compound is slightly light sensitive , indicating that its action, efficacy, and stability could be influenced by environmental factors such as light exposure.

Safety and Hazards

Future Directions

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) can be used to prepare extruded fluorescent plastic indicator films for the detection of gaseous and dissolved CO2 . It can also be used to create highly fluorescent waterborne polyurethane (WPU) matrices, which are used as pH sensing indicators . These applications suggest potential future directions for the use of HPTS in sensor technology and materials science.

Biochemical Analysis

Biochemical Properties

8-Hydroxypyrene-1,3,6-trisulfonic acid plays a crucial role in biochemical reactions as a pH-sensitive fluorescent probe. It interacts with various biomolecules, including enzymes and proteins, to monitor pH changes in real-time. The compound’s fluorescence properties change with pH, allowing researchers to track pH variations in different cellular compartments . For example, it has been used to measure the pH of endocytosed liposomes and acidic organelles . Additionally, this compound is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides, making it useful as a glucose and carbohydrate sensor .

Cellular Effects

This compound influences various cellular processes by serving as a pH indicator. It helps researchers observe and analyze cell structures, track biomolecules, and evaluate cell functions . The compound’s ability to monitor pH changes in real-time allows for the study of cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in excitation ratio imaging to monitor changes in the pH of endocytosed liposomes, acidic organelles, or the cytoplasm in live cell applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules to monitor pH changes. The compound displays excitation maxima at 403 and 450 nm, with the intensities of these peaks changing as the pH varies from 5 to 9 . This property allows it to act as a pH-sensitive fluorescent probe. Additionally, this compound is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides . This makes it useful as a glucose and carbohydrate sensor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is slightly light-sensitive and should be stored under recommended conditions to maintain its stability . Over time, degradation may occur, affecting its fluorescence properties and, consequently, its ability to monitor pH changes accurately . Long-term studies have shown that the compound remains effective as a pH indicator when stored and handled properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. While specific dosage studies are limited, it is essential to consider the compound’s potential toxicity and adverse effects at high doses . Researchers should carefully determine the appropriate dosage to avoid any harmful effects while ensuring accurate pH monitoring in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily as a pH indicator. It interacts with enzymes and cofactors to monitor pH changes in different cellular compartments . The compound’s fluorescence properties allow researchers to study metabolic flux and metabolite levels in real-time . For example, it has been used to measure the pH of endocytosed liposomes and acidic organelles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s cell-impermeable nature ensures that it remains in specific cellular compartments, allowing for accurate pH monitoring . Its localization and accumulation are influenced by its interactions with various biomolecules, ensuring precise pH measurements in different cellular environments .

Subcellular Localization

This compound is primarily localized in specific subcellular compartments, such as endocytosed liposomes and acidic organelles . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its accurate placement within cells . This precise localization allows for effective pH monitoring in various cellular environments, providing valuable insights into cellular processes and functions .

Properties

IUPAC Name |

8-hydroxypyrene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZRVSMLPASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275670 | |

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] | |

| Record name | Pyranine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27928-00-3 | |

| Record name | D&C Green No. 8 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027928003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D&C GREEN NO. 8 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z73E2H7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

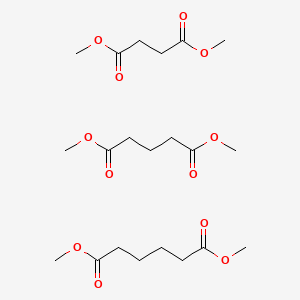

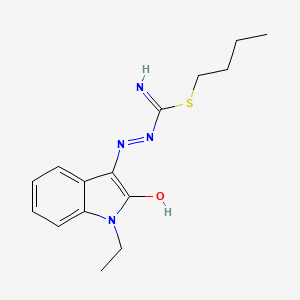

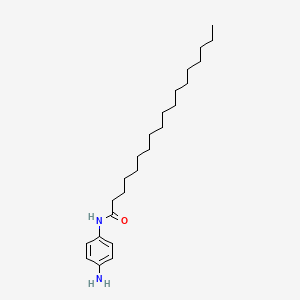

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of HPTS is C16H10O10S3 and its molecular weight is 458.4 g/mol.

ANone: HPTS exhibits pH-sensitive fluorescence. In its protonated form, it absorbs light around 405 nm and emits around 460 nm. Upon deprotonation, the absorption maximum shifts to around 450 nm, while the emission maximum shifts to around 510 nm. [, ] This property makes it a valuable tool for monitoring pH changes in various environments.

ANone: Yes, HPTS has been successfully incorporated into various polymeric materials like low-density polyethylene (LDPE) [] and poly(ethylene glycol) (PEG). [] In these materials, it retains its pH-sensitive fluorescence, enabling the creation of CO2 sensor films and platforms for studying proton conductivity.

ANone: HPTS exhibits good stability under ambient conditions. For instance, HPTS-embedded LDPE films demonstrate a shelf life of over six months when stored in the dark at room temperature. []

ANone: HPTS, when incorporated into hydrated fuel cell membranes like Nafion, acts as a sensitive probe for studying proton transfer dynamics within the membrane's nanoscopic water channels. [] By analyzing the fluorescence decay of HPTS in its protonated and deprotonated states, researchers can gain insights into the rate and efficiency of proton transport within these materials. []

ANone: Yes, HPTS serves as a valuable probe for studying the dynamics of confined environments like reverse micelles. [, ] Its excited-state proton transfer (ESPT) behavior within these systems provides information about water penetration, interface hydration, and the impact of the surrounding environment on proton transfer processes.

ANone: Computational methods like QM/MM molecular dynamics simulations provide insights into the interaction of HPTS with its environment. [, ] These simulations help researchers understand the molecular mechanisms of HPTS's excited-state dynamics, particularly its ESPT behavior in various solvents and confined systems.

ANone: Fluorescence spectroscopy is the primary technique used to monitor HPTS in various applications. [, ] By measuring changes in fluorescence intensity, researchers can track pH variations, proton transfer events, and other dynamic processes involving HPTS.

ANone: Yes, HPTS has been successfully employed as a fluorescent probe in capillary electrophoresis for the indirect detection of inorganic anions like bromide, chloride, nitrate, and sulfate in complex matrices like oilfield water. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)

![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)

![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)